molecular formula C17H23NO3 B1674899 (R)-(-)-Littorine CAS No. 21956-47-8

(R)-(-)-Littorine

Cat. No.: B1674899
CAS No.: 21956-47-8
M. Wt: 289.4 g/mol
InChI Key: FNRXUEYLFZLOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

(R)-(-)-Littorine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in littorine reactions include:

Major Products

The major products formed from littorine reactions include hyoscyamine and scopolamine, which are important pharmaceutical compounds .

Comparison with Similar Compounds

(R)-(-)-Littorine is similar to other tropane alkaloids such as:

  • Atropine
  • Hyoscyamine
  • Scopolamine

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of hyoscyamine and scopolamine . Unlike other tropane alkaloids, littorine undergoes a specific rearrangement process catalyzed by littorine mutase/monooxygenase (CYP80F1) to form hyoscyamine aldehyde .

List of Similar Compounds

  • Atropine
  • Hyoscyamine
  • Scopolamine
  • Cocaine
  • Calystegines

This compound’s unique biosynthetic pathway and its role as an intermediate make it a valuable compound for scientific research and pharmaceutical applications.

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRXUEYLFZLOEZ-VFSICIBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21956-47-8
Record name Littorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LITTORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Q4V37F3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-Littorine
Reactant of Route 2
Reactant of Route 2
(R)-(-)-Littorine
Reactant of Route 3
Reactant of Route 3
(R)-(-)-Littorine
Reactant of Route 4
Reactant of Route 4
(R)-(-)-Littorine
Reactant of Route 5
Reactant of Route 5
(R)-(-)-Littorine
Reactant of Route 6
Reactant of Route 6
(R)-(-)-Littorine
Customer
Q & A

Q1: What is littorine, and what is its role in tropane alkaloid biosynthesis?

A1: Littorine is a tropane alkaloid that serves as a crucial intermediate in the biosynthesis of other tropane alkaloids, notably hyoscyamine and scopolamine. These compounds are valued for their medicinal properties and are used in various therapeutics. [, , ]

Q2: How is littorine synthesized in plants?

A2: Littorine biosynthesis involves the condensation of two precursors: tropine and phenyllactate. [, ] This reaction is catalyzed by two recently discovered enzymes: phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS). [] UGT1 first catalyzes the glycosylation of phenyllactate to form phenyllactylglucose, which then reacts with tropine in the presence of LS to yield littorine. []

Q3: What is the role of phenylalanine in littorine biosynthesis?

A3: Phenylalanine is the starting material for phenyllactate synthesis, which is essential for littorine production. [] A root-specific aromatic amino acid aminotransferase, Ab-ArAT4, catalyzes the transamination of phenylalanine to phenylpyruvate, the first committed step towards phenyllactate formation. []

Q4: Which plant species are known to produce littorine?

A4: Littorine is primarily found in specific genera of the Solanaceae family, including Atropa belladonna (Deadly Nightshade), Datura stramonium (Jimsonweed), Hyoscyamus albus (White Henbane), and Duboisia myoporoides. [, , , , , , ] These plants are recognized for their production of tropane alkaloids.

Q5: How is littorine converted to hyoscyamine?

A5: Littorine undergoes an intramolecular rearrangement to form hyoscyamine. [, , ] This process involves a two-step oxidation/rearrangement catalyzed by the cytochrome P450 enzyme, CYP80F1. [, , ] The first step involves the formation of hyoscyamine aldehyde, which is then reduced to hyoscyamine. [, ]

Q6: What insights have isotope labeling studies provided into littorine's role in biosynthesis?

A6: Feeding experiments using labeled precursors like (RS)-phenyl[1,3-13C2]lactic acid and (RS)-phenyl[1,3-13C2]lactoyl[methyl-2H3]tropine have confirmed the direct and intramolecular nature of littorine's rearrangement to hyoscyamine. [, ] These studies demonstrated that the labeled precursors were incorporated intact into hyoscyamine, with retention of the isotopic labels. [, ]

Q7: Is there evidence of alternative metabolic fates for littorine?

A7: While littorine primarily serves as a precursor to hyoscyamine, research suggests the formation of byproducts during the rearrangement process. For example, 3α-phenylacetoxytropane and 3α-(2′-hydroxyacetoxy)tropane have been identified as potential byproducts arising from the littorine rearrangement pathway. []

Q8: What is the molecular formula and weight of littorine?

A8: Littorine has a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol.

Q9: Are there spectroscopic techniques used to characterize littorine?

A9: Several spectroscopic techniques are employed to characterize and quantify littorine, including:

  • GC-MS: Gas chromatography-mass spectrometry helps identify and quantify littorine based on its retention time and mass fragmentation pattern. []
  • NMR Spectroscopy: 13C NMR spectroscopy, particularly by analyzing labeled metabolites, provides insights into the kinetics of littorine biosynthesis and its conversion to hyoscyamine. [, ]
  • CE-ESI-TOF-MS/IT-MS: Capillary electrophoresis coupled with electrospray ionization time-of-flight mass spectrometry (CE-ESI-TOF-MS) or ion trap mass spectrometry (CE-ESI-IT-MS) are powerful techniques for separating and identifying littorine in complex plant extracts. []

Q10: How does the structure of littorine relate to its function in tropane alkaloid biosynthesis?

A10: The specific stereochemistry and functional groups of littorine are crucial for its recognition and processing by enzymes involved in hyoscyamine biosynthesis. Studies using specifically labeled precursors have demonstrated the importance of stereochemistry in the enzymatic conversion of littorine to hyoscyamine. []

Q11: What is known about the stability of littorine under various conditions?

A11: While specific research on littorine stability is limited, general knowledge of tropane alkaloids suggests sensitivity to light, heat, and acidic conditions. Further studies are needed to fully characterize the stability of littorine under different storage and processing conditions.

Q12: What are the potential applications of littorine?

A12: As a key intermediate in tropane alkaloid biosynthesis, littorine holds significant potential for various applications, including:

  • Metabolic Engineering: Understanding littorine biosynthesis opens avenues for metabolic engineering in plants or microorganisms to enhance the production of valuable tropane alkaloids for pharmaceutical use. [, ]
  • Drug Discovery: Littorine, along with other tropane alkaloids and their derivatives, can serve as templates for developing novel therapeutics with improved pharmacological properties. []

Q13: What are the future research directions in the field of littorine and tropane alkaloid biosynthesis?

A13: Future research directions include:

  • Elucidating the complete biosynthetic pathway of littorine: Despite recent discoveries of UGT1 and LS, further research is needed to identify and characterize other enzymes involved in the pathway and their regulation. [, ]
  • Engineering microbial systems for sustainable production of littorine and other tropane alkaloids: This approach could provide a scalable and environmentally friendly alternative to traditional plant-based production methods. []
  • Exploring the potential of littorine and its derivatives for developing novel therapeutics: Further research on the pharmacological properties and structure-activity relationships of littorine derivatives could lead to the discovery of new drugs for various diseases. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.